(4-Fluorophenyl)phosphoramidic dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

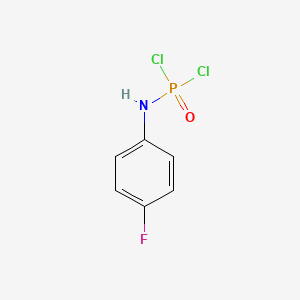

(4-Fluorophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2FNOP It is a derivative of phosphoramidic dichloride, where one of the phenyl groups is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)phosphoramidic dichloride typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Fluoroaniline+POCl3→(4-Fluorophenyl)phosphoramidic dichloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)phosphoramidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and 4-fluoroaniline.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

Substitution Products: Phosphoramidates, phosphorothioates

Oxidation Products: Phosphoric acid derivatives

Reduction Products: Reduced phosphorus compounds

Scientific Research Applications

(4-Fluorophenyl)phosphoramidic dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, which are important intermediates in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)phosphoramidic dichloride involves its ability to react with nucleophiles, leading to the formation of stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is due to the electrophilic nature of the phosphorus atom, which is enhanced by the presence of electron-withdrawing chlorine and fluorine substituents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Phosphoramidic Dichloride: The parent compound without the fluorine substitution.

(4-Chlorophenyl)phosphoramidic Dichloride: Similar structure with a chlorine atom instead of fluorine.

(4-Methylphenyl)phosphoramidic Dichloride: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Fluorophenyl)phosphoramidic dichloride imparts unique properties, such as increased reactivity and stability, compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s electronic structure and reactivity, making it a valuable reagent in various chemical transformations.

Biological Activity

(4-Fluorophenyl)phosphoramidic dichloride is a phosphorus-containing compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a fluorinated phenyl group attached to a phosphoramidic moiety. This configuration is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes key findings regarding its activity:

| Compound | GI50 Value (µM) | Cancer Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| This compound | 1.20 | A549, HeLa, MCF-7 | Dual inhibition of EGFR and BRAF V600E |

| Reference Compound (Doxorubicin) | 1.10 | A549, HeLa, MCF-7 | DNA intercalation and topoisomerase inhibition |

The GI50 value indicates the concentration required to inhibit cell growth by 50%. Notably, this compound demonstrates comparable potency to doxorubicin, a well-known chemotherapeutic agent .

The mechanism through which this compound exerts its antiproliferative effects involves the dual inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E mutations. These targets are crucial in many cancers, particularly non-small cell lung cancer and melanoma.

In vitro studies have shown that treatment with this compound leads to:

- Induction of apoptosis through increased levels of caspases 3 and 8.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

- Enhanced binding affinity to target proteins, as confirmed by molecular docking studies .

Case Studies

A notable case study involved the synthesis and testing of several derivatives of this compound, which were evaluated for their biological activity. The most potent derivative exhibited a GI50 value of 1.05 µM against cancer cell lines, indicating strong potential for further development as an anticancer agent .

Toxicity and Safety Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary assessments indicate that it has low toxicity levels compared to traditional chemotherapeutics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable profiles with minimal adverse effects .

Properties

CAS No. |

917617-84-6 |

|---|---|

Molecular Formula |

C6H5Cl2FNOP |

Molecular Weight |

227.98 g/mol |

IUPAC Name |

N-dichlorophosphoryl-4-fluoroaniline |

InChI |

InChI=1S/C6H5Cl2FNOP/c7-12(8,11)10-6-3-1-5(9)2-4-6/h1-4H,(H,10,11) |

InChI Key |

RIZGDHFCDUAODQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.